N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound that features both pyrrole and thiophene rings. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and reactivity .
Preparation Methods
The synthesis of N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with pyrrole under specific conditions. For instance, the reaction of 2-bromo-3-(1H-pyrrol-1-yl)thiophene with thiophene-2-carboxamide in the presence of a palladium catalyst can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects . The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide can be compared to other heterocyclic compounds such as:
Thiophene derivatives: These compounds share the thiophene ring structure and are known for their electronic properties and reactivity.
Pyrrole derivatives: Compounds containing the pyrrole ring are also significant in medicinal chemistry due to their biological activity.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various therapeutic applications.
The uniqueness of this compound lies in its combined pyrrole and thiophene rings, which confer distinct electronic properties and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
63647-09-6 |
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Molecular Formula |
C14H12N2OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H12N2OS2/c17-13(12-4-3-8-18-12)15-10-11-5-9-19-14(11)16-6-1-2-7-16/h1-9H,10H2,(H,15,17) |
InChI Key |
LFHFNYWUDNUIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CS2)CNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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